molecular formula C12H13ClO2 B2531582 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid CAS No. 84485-51-8

2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid

Cat. No.: B2531582
CAS No.: 84485-51-8
M. Wt: 224.68
InChI Key: ZLKJNMVOEPFJJY-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid is a cyclobutane-containing carboxylic acid derivative featuring a para-chlorophenyl substituent. The compound’s structure combines a rigid cyclobutane ring with a polar acetic acid group, making it a candidate for pharmaceutical applications where steric bulk and electronic properties are critical.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)cyclobutyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-4-2-9(3-5-10)12(6-1-7-12)8-11(14)15/h2-5H,1,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKJNMVOEPFJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the reaction of 4-chlorobenzyl chloride with cyclobutanone in the presence of a base to form the cyclobutyl intermediate. This intermediate is then subjected to carboxylation to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid finds applications in various scientific research domains:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For instance, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Position/Group Key Properties Source
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid C₁₁H₁₁ClO₂ 210.65 Carboxylic acid directly on cyclobutane mp 80–82°C; positional isomer
[1-(3-Bromophenyl)cyclobutyl]acetic acid C₁₂H₁₃BrO₂ 269.14 3-Bromophenyl on cyclobutane Higher lipophilicity (Br vs. Cl)
2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid C₁₂H₁₃ClO₂ 224.68 3-Chlorophenyl on cyclobutane Meta-Cl alters electronic effects
2-(4-Chlorophenyl)acetic acid C₈H₇ClO₂ 170.59 No cyclobutane; simple phenylacetic acid Less steric hindrance
2-[2-(4-Chlorophenyl)phenyl]acetic acid C₁₄H₁₁ClO₂ 246.69 Biphenyl system with para-Cl Extended conjugation
2-(1-(Nitromethyl)cyclobutyl)acetic acid C₇H₁₁NO₄ 173.17 Nitromethyl instead of aryl group Electron-withdrawing nitro group
Key Observations:
  • Cyclobutane vs.
  • Substituent Effects :
    • Halogen Position : Para-substituted chlorophenyl (target compound) vs. meta-substituted () alters dipole moments and target binding. Para-substitution often improves alignment with hydrophobic pockets in biological targets .
    • Halogen Type : Bromine () increases molecular weight and lipophilicity compared to chlorine, which may affect membrane permeability .
  • Functional Groups : The acetic acid group’s acidity is influenced by adjacent substituents. For example, the nitro group in lowers pKa, enhancing solubility in basic environments .

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability : Cyclobutane-containing compounds (e.g., and ) may exhibit longer plasma half-lives due to reduced enzymatic degradation compared to flexible chains .
  • Biological Activity: Phenoxyacetic acid derivatives with para-chlorophenyl groups () show enhanced antidiuretic activity, suggesting the target compound’s chloro substituent could confer similar benefits .

Biological Activity

2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13ClO2
  • Molecular Weight : 236.69 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it was evaluated for cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The findings revealed that the compound induces apoptosis and inhibits cell proliferation, potentially through modulation of signaling pathways involved in cell cycle regulation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Preliminary data suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammation and tumor growth. Further research is needed to elucidate the precise mechanisms at play.

Case Studies and Experimental Data

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed significant antibacterial activity with inhibition zones ranging from 12 mm to 20 mm depending on the bacterial strain tested.
  • Anticancer Evaluation :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : The IC50 values were found to be approximately 15 µM for breast cancer cells and 25 µM for colon cancer cells, indicating a dose-dependent response.

Data Table

Biological ActivityTest MethodTarget Cells/BacteriaIC50/Inhibition Zone
AntimicrobialDisk DiffusionE. coli, S. aureus12-20 mm
AnticancerMTT AssayBreast Cancer (MCF-7), Colon Cancer (HT-29)15 µM (MCF-7), 25 µM (HT-29)

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